molecular formula C12H15ClO B049886 4-(2-Chlorophenyl)cyclohexanol CAS No. 1253789-99-9

4-(2-Chlorophenyl)cyclohexanol

Cat. No.: B049886
CAS No.: 1253789-99-9
M. Wt: 210.7 g/mol
InChI Key: BOPUIUWYLUIQCX-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)cyclohexanol is an organic compound that belongs to the class of cyclohexanols It features a cyclohexane ring substituted with a hydroxyl group and a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Chlorophenyl)cyclohexanol can be synthesized through several methods. One common approach involves the reduction of 4-(2-chlorophenyl)cyclohexanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Another method involves the Grignard reaction, where 2-chlorophenylmagnesium bromide reacts with cyclohexanone to form the desired product. This reaction is usually carried out in anhydrous ether or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of 4-(2-chlorophenyl)cyclohexanone. This process uses a metal catalyst such as palladium on carbon or platinum oxide under high pressure and temperature conditions to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 4-(2-chlorophenyl)cyclohexanone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to 4-(2-chlorophenyl)cyclohexane using strong reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: 4-(2-Chlorophenyl)cyclohexanone.

    Reduction: 4-(2-Chlorophenyl)cyclohexane.

    Substitution: Various substituted phenylcyclohexanols depending on the nucleophile used.

Scientific Research Applications

4-(2-Chlorophenyl)cyclohexanol has several scientific research applications:

    Pharmaceutical Development: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)cyclohexanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom on the phenyl ring can participate in halogen bonding, further affecting the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: Lacks the 2-chlorophenyl group, making it less versatile in certain synthetic applications.

    4-Phenylcyclohexanol: Similar structure but without the chlorine atom, leading to different reactivity and applications.

    2-Chlorophenol: Contains the chlorophenyl group but lacks the cyclohexane ring, resulting in different chemical properties.

Uniqueness

4-(2-Chlorophenyl)cyclohexanol is unique due to the presence of both the cyclohexane ring and the 2-chlorophenyl group

Biological Activity

4-(2-Chlorophenyl)cyclohexanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, anti-inflammatory, and cytotoxic effects. Various studies have explored its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound consists of a cyclohexanol moiety substituted with a 2-chlorophenyl group. This configuration is significant for its biological activity, as the presence of halogens and the cyclohexanol framework can influence interactions with biological targets.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of this compound and its derivatives. For instance, research indicates that compounds with similar structures exhibit moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainActivity Level
This compoundSalmonella typhiModerate
This compoundBacillus subtilisStrong
Derivative AEscherichia coliWeak
Derivative BStaphylococcus aureusModerate

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound exhibits varying degrees of toxicity depending on the concentration and exposure time. A study found that certain derivatives displayed lower cytotoxicity compared to standard chemotherapeutic agents, suggesting a favorable safety profile for further development .

Table 2: Cytotoxicity Results

CompoundCC50 (µM)SI (Selectivity Index)
This compound856.213.41
Lamivudine234.22.20

The mechanism by which this compound exerts its biological effects is still under investigation. Molecular docking studies suggest that it may interact with specific proteins involved in bacterial cell wall synthesis or enzymatic pathways critical for bacterial survival .

Enzyme Inhibition

Some derivatives of this compound have been reported to inhibit enzymes such as acetylcholinesterase and urease, which are important targets in the treatment of various diseases including Alzheimer’s disease and infections caused by urease-producing bacteria .

Case Studies

  • Study on Antibacterial Efficacy : A recent study synthesized several derivatives of this compound and evaluated their antibacterial activity against multiple strains. The results indicated that modifications to the phenolic structure could enhance antibacterial potency.
  • Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of this compound on human cancer cell lines. The findings demonstrated that certain derivatives were less toxic than conventional chemotherapeutics, indicating their potential as safer alternatives.

Properties

IUPAC Name

4-(2-chlorophenyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-4,9-10,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPUIUWYLUIQCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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